5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde

Description

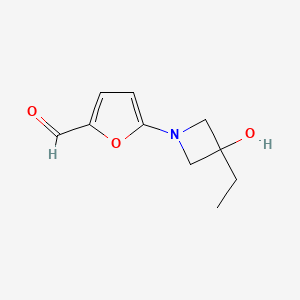

5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is a furan-based aldehyde derivative featuring a substituted azetidine ring. The azetidine moiety (a four-membered saturated heterocycle) includes a hydroxyl and ethyl group at the 3-position, conferring unique steric and electronic properties.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

5-(3-ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO3/c1-2-10(13)6-11(7-10)9-4-3-8(5-12)14-9/h3-5,13H,2,6-7H2,1H3 |

InChI Key |

RITFQLBKXHQYJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CN(C1)C2=CC=C(O2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the furan-2-carbaldehyde core . The azetidine ring can be introduced through nucleophilic substitution reactions involving appropriate azetidine precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).

Substitution: The furan ring can undergo electrophilic substitution reactions, while the azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO₄ in an aqueous medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

Oxidation: 5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carboxylic acid.

Reduction: 5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-methanol.

Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound.

Scientific Research Applications

5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Nitrophenyl-Substituted Furan-2-carbaldehydes

Compounds Studied :

- 5-(2-Nitrophenyl)-furan-2-carbaldehyde (I)

- 5-(3-Nitrophenyl)-furan-2-carbaldehyde (II)

- 5-(4-Nitrophenyl)-furan-2-carbaldehyde (III)

Key Findings :

Synthesis : Synthesized via diazotization of corresponding amines, followed by reaction with furfural .

Thermodynamic Properties :

- Sublimation/evaporation enthalpies and Gibbs energies were determined using Knudsen effusion and bomb calorimetry (Table 1) .

- Nitro-group position significantly affects stability: 4-nitrophenyl derivatives exhibit higher sublimation enthalpies (ΔsubH° = 110–115 kJ/mol) compared to ortho/meta isomers .

Applications : Thermodynamic data aid in optimizing synthesis and purification processes for nitroaromatic compounds .

Table 1: Thermodynamic Properties of Nitrophenyl-Substituted Furan-2-carbaldehydes

| Compound | ΔsubH° (kJ/mol) | ΔcombH° (kJ/mol) | ΔfH°(crystal) (kJ/mol) |

|---|---|---|---|

| 5-(2-Nitrophenyl)-furan | 105.2 | -3250 ± 12 | -195 ± 1.5 |

| 5-(3-Nitrophenyl)-furan | 108.7 | -3280 ± 10 | -198 ± 1.2 |

| 5-(4-Nitrophenyl)-furan | 114.9 | -3315 ± 15 | -203 ± 1.8 |

This could reduce volatility (higher ΔsubH°) and alter solubility in polar solvents.

Ethynyl-Linked Donor-Acceptor Furan-2-carbaldehydes

Compounds Studied :

- 5-((4-Dimethylaminophenyl)ethynyl)furan-2-carbaldehyde (3)

- 5-((4-Methoxyphenyl)ethynyl)furan-2-carbaldehyde (5)

- 5-((4-Methiophenyl)ethynyl)furan-2-carbaldehyde (7)

Key Findings :

Synthesis: Pd-catalyzed Sonogashira coupling under inert conditions (yields: 60–85%) .

Electronic Properties: Ethynyl spacers enhance conjugation, making these compounds suitable for dye-sensitized solar cells (DSSCs). For example, compound 3 showed strong charge-transfer absorption due to the dimethylamino donor group .

Applications : Used in DSSCs; electronic properties depend on substituent electron-donating/withdrawing effects.

This could limit applications in optoelectronics but enhance binding specificity in biological systems.

Heterocyclic and Halogenated Derivatives

Compounds Studied :

Key Findings :

Synthesis: Oxazepan derivative: No synthesis details provided; likely involves nucleophilic substitution or cyclization . Bromo-fluorophenyl derivative: Prepared via cross-coupling or Friedel-Crafts alkylation .

Bromo-fluorophenyl substituents enhance electrophilicity, enabling participation in Suzuki-Miyaura couplings .

Comparison with Target Compound :

The target’s azetidine ring (smaller and more rigid than oxazepan) may improve metabolic stability in drug design. The hydroxyl group could also facilitate derivatization (e.g., esterification) compared to halogenated analogs.

Methoxymethyl-Substituted Derivative

Compound Studied :

- 5-(Methoxymethyl)furan-2-carbaldehyde [57]

Key Findings :

Synthesis: Derived from hydroxymethylfurfural (HMF) via acid-catalyzed reaction with methanol (yield: 50%) .

Applications: Potential as a renewable platform chemical for green chemistry.

Comparison with Target Compound : The methoxymethyl group is less sterically demanding than azetidine, favoring higher reactivity in nucleophilic additions. However, the target’s hydroxyl group offers opportunities for hydrogen bonding absent in [57].

Biological Activity

5-(3-Ethyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a furan ring, an aldehyde functional group, and an azetidine moiety, which contribute to its distinctive chemical properties and pharmacological potential.

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- IUPAC Name : this compound

The compound's structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, which are essential for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound suggests several pharmacological properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Investigations into the anticancer activity of related compounds suggest that this compound could also possess cytotoxic effects on cancer cell lines. The presence of the furan ring is often associated with enhanced activity against various tumor types.

- Enzyme Interaction Studies : Current research focuses on the binding affinity of this compound to specific enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Case Studies

- Antimicrobial Studies : In a study evaluating the antimicrobial efficacy of various furan derivatives, this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

- Cytotoxicity Assays : In vitro assays demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity.

The exact mechanism of action for this compound is not fully elucidated; however, it likely involves:

- Enzyme Inhibition : The aldehyde group may interact with nucleophilic sites on enzymes, inhibiting their function.

- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Furan-2-carbaldehyde | C₄H₄O₂ | Simpler structure without azetidine ring |

| 3-Ethyl-3-hydroxyazetidine | C₅H₉NO | Lacks the furan ring; focuses on azetidine properties |

| Methyl 5-(3-hydroxyazetidin-3-yl)furan-2-carboxylate | C₈H₉NO₃ | Contains similar azetidine but with a carboxylate group instead of aldehyde |

The uniqueness of this compound lies in its combination of both furan and azetidine functionalities, providing distinct chemical reactivity and potential biological activity not found in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.